

# 7-Oxooctanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *7-Oxooctanoic acid*

Cat. No.: *B082073*

[Get Quote](#)

CAS Number: 14112-98-2 Molecular Formula: C<sub>8</sub>H<sub>14</sub>O<sub>3</sub> Synonyms: 7-Ketooctanoic acid

This technical guide provides an in-depth overview of **7-Oxooctanoic acid**, a medium-chain oxo-fatty acid. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical and physical properties, synthesis, and biological relevance. This document also includes detailed experimental protocols and visual representations of key pathways and workflows.

## Core Chemical and Physical Properties

**7-Oxooctanoic acid** is a derivative of octanoic acid with a ketone functional group at the 7th carbon position. Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a versatile building block in organic synthesis.

| Property         | Value                                                    | Reference           |
|------------------|----------------------------------------------------------|---------------------|
| Molecular Weight | 158.19 g/mol                                             |                     |
| Melting Point    | 27-29 °C                                                 | <a href="#">[1]</a> |
| Boiling Point    | 160-162 °C at 4 mmHg                                     | <a href="#">[1]</a> |
| Appearance       | Colorless to pale yellow liquid or solid                 | <a href="#">[2]</a> |
| Solubility       | Soluble in organic solvents, limited solubility in water | <a href="#">[2]</a> |
| Flash Point      | 113 °C (closed cup)                                      | <a href="#">[1]</a> |
| InChI Key        | OSAHCBHKCKPJGI-UHFFFAOYSA-N                              | <a href="#">[1]</a> |
| SMILES           | CC(=O)CCCCC(=O)O                                         |                     |

## Synthesis and Applications

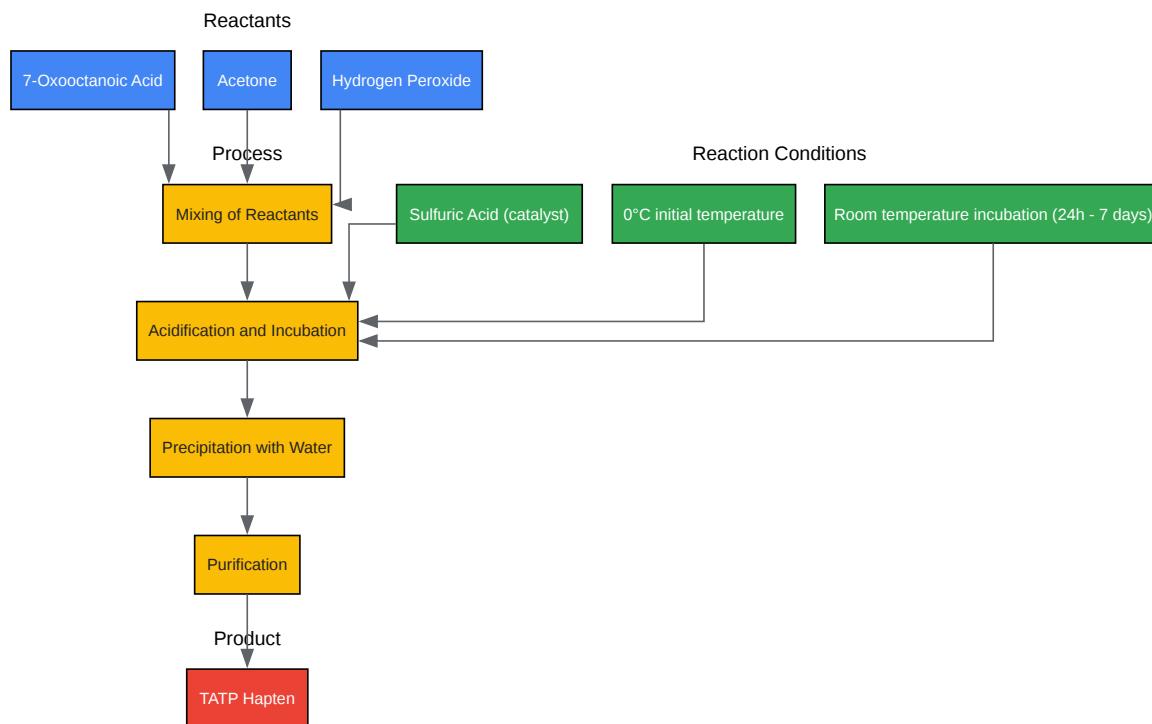
**7-Oxoctanoic acid** serves as a key intermediate in the synthesis of various molecules of interest, from immunochemical reagents to insect pheromones.

## Synthesis of a Hapten for Triacetone Triperoxide (TATP) Detection

**7-Oxoctanoic acid** is a crucial component in the synthesis of a hapten designed for the development of antibodies against the explosive triacetone triperoxide (TATP).[\[1\]](#)[\[2\]](#) This hapten is structurally similar to TATP, enabling the production of selective antibodies for use in biosensors.[\[1\]](#)[\[2\]](#)

The following protocol is based on patent literature describing the initial reaction for the hapten synthesis.[\[3\]](#)

Materials:


- **7-Oxoctanoic acid** (98% purity)

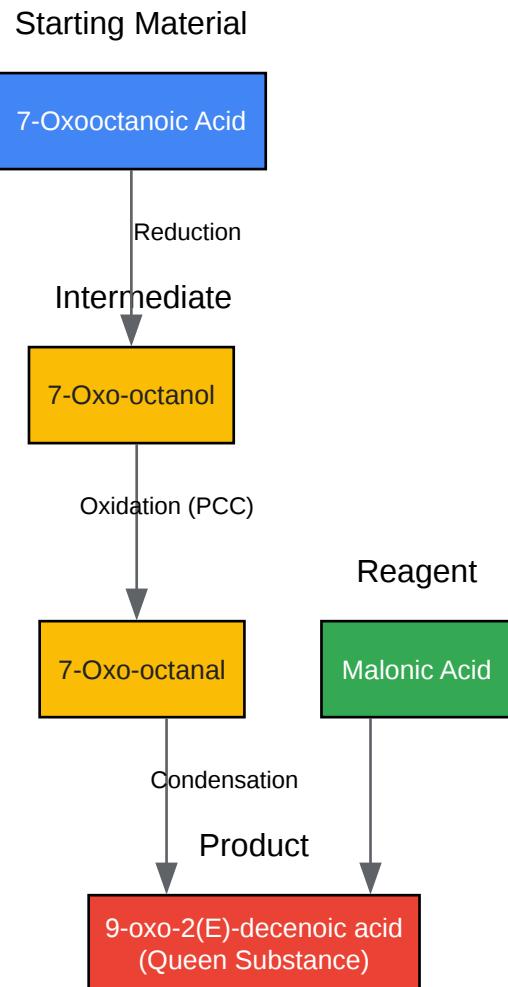
- Acetone
- Hydrogen peroxide (30%)
- Sulfuric acid (2 M)

**Procedure:**

- Dissolve 80.71 mg (0.5 mmol) of **7-Oxooctanoic acid** in 36.76  $\mu$ L (0.5 mmol) of acetone.
- Add 51.05  $\mu$ L (0.5 mmol) of 30% hydrogen peroxide to the solution.
- Cool the mixture to 0 °C and add 2.5  $\mu$ L of 2 M sulfuric acid to achieve an acidic medium.
- Allow the reaction mixture to stand for 24 hours to 7 days at room temperature.
- Precipitate the product by adding water. The resulting viscous pellet can be taken up in an acetonitrile/water mixture for further purification.

## Experimental Workflow: TATP Hapten Synthesis

[Click to download full resolution via product page](#)


Workflow for the synthesis of a TATP hapten.

## Precursor to the Honey Bee "Queen Substance"

While not the "queen substance" itself, **7-Oxoctanoic acid** can serve as a precursor in the synthesis of 9-oxo-2(E)-decenoic acid, a key pheromone of the queen honey bee.<sup>[2]</sup> The

synthesis involves the conversion of **7-Oxoctanoic acid** to 7-oxooctanal, which is then condensed with malonic acid.[4]

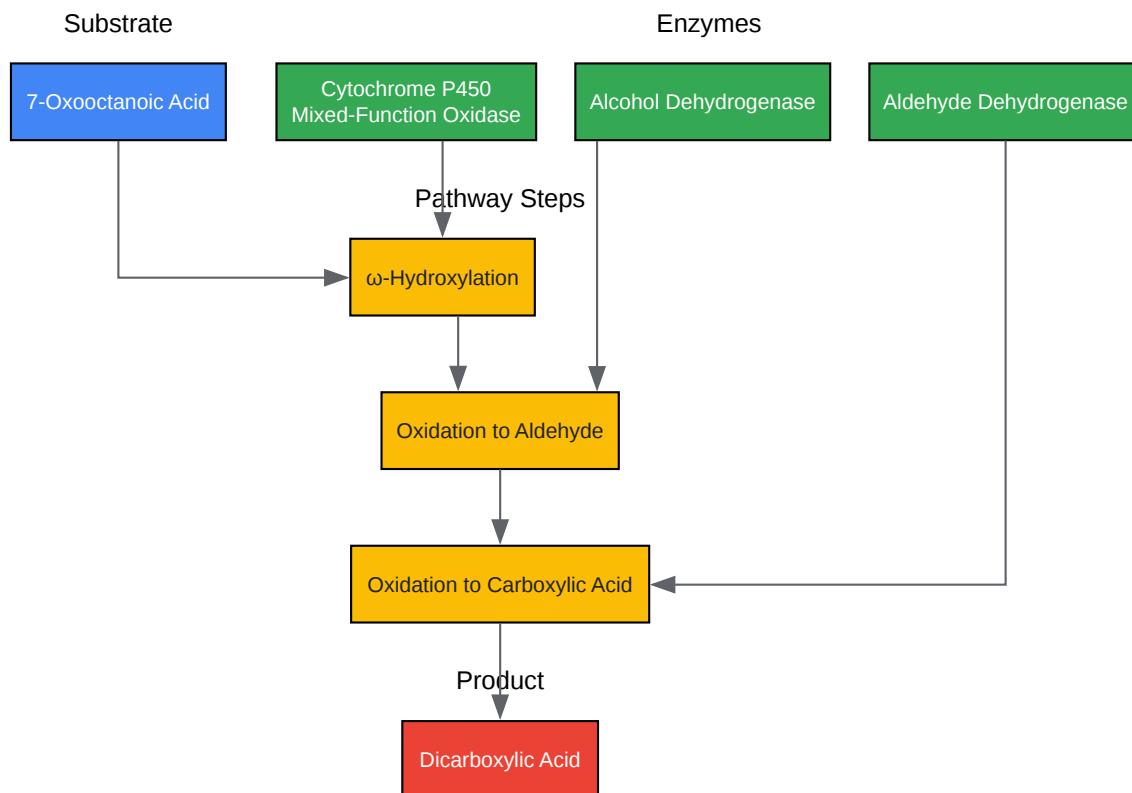
#### Logical Relationship: Synthesis of Queen Substance Precursor



[Click to download full resolution via product page](#)

Synthesis pathway of a queen bee pheromone precursor.

## Biological Relevance and Metabolic Pathways


**7-Oxoctanoic acid** is classified as a medium-chain oxo-fatty acid.[5] While specific metabolic pathways for this molecule are not extensively documented, its structure suggests a role in fatty acid metabolism, particularly through omega-oxidation.

## Hypothetical Metabolic Pathway: Omega-Oxidation

Omega-oxidation is an alternative pathway to the more common beta-oxidation for fatty acid degradation. This pathway becomes more significant for medium-chain fatty acids, especially when beta-oxidation is impaired.<sup>[1][6]</sup> Omega-oxidation involves the oxidation of the omega ( $\omega$ ) carbon, the carbon atom furthest from the carboxyl group.<sup>[1][6]</sup>

The process begins with the hydroxylation of the  $\omega$ -carbon, followed by successive oxidations to an aldehyde and then a carboxylic acid, resulting in a dicarboxylic acid.<sup>[6][7]</sup> This dicarboxylic acid can then undergo beta-oxidation from either end. Given that **7-Oxoctanoic acid** already possesses a ketone group, its entry into and processing via a modified omega-oxidation pathway is plausible.

Hypothetical Metabolic Pathway: Omega-Oxidation of 7-Oxoctanoic Acid



[Click to download full resolution via product page](#)

Omega-oxidation pathway for fatty acids.

## Analytical Methods

The quantification and characterization of **7-Oxooctanoic acid** in various matrices rely on standard analytical techniques employed in organic chemistry and metabolomics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR and <sup>13</sup>C NMR are used to confirm the structure of **7-Oxooctanoic acid** and its derivatives. The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.[5][8]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **7-Oxooctanoic acid**. High-resolution mass spectrometry can be employed for accurate mass measurements, aiding in elemental composition determination. For quantification in biological samples, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice, often requiring derivatization for the latter to increase volatility.

## Safety Information

**7-Oxooctanoic acid** is classified as an irritant. The following GHS hazard statements apply:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

This technical guide provides a summary of the current knowledge on **7-Oxooctanoic acid**. Further research is needed to fully elucidate its biological roles and potential applications in

drug development and other scientific fields.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. EP2246342A2 - Triacetone triperoxide and diacetone diperoxide derivative, method for their manufacture and their application - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-OXOOCTANOIC ACID(14112-98-2) 1H NMR spectrum [chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. microbenotes.com [microbenotes.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [7-Oxoctanoic Acid: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082073#7-oxooctanoic-acid-cas-number-14112-98-2>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)